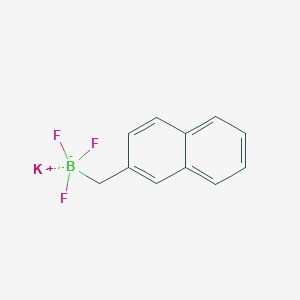

Potassium trifluoro(naphthalen-2-ylmethyl)borate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium trifluoro(naphthalen-2-ylmethyl)borate is a chemical compound with the molecular formula C11H9BF3K and a molecular weight of 248.1 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a trifluoroborate group. It is commonly used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(naphthalen-2-ylmethyl)borate typically involves the reaction of naphthalen-2-ylmethylboronic acid with potassium fluoride and a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions: Potassium trifluoro(naphthalen-2-ylmethyl)borate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of potassium trifluoro(naphthalen-2-ylmethyl)borate is in cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Cross-Coupling

In a study published in Chemistry—A European Journal, this compound was successfully employed in the Suzuki-Miyaura cross-coupling with various aryl halides, yielding products with high efficiency and selectivity . The yields were reported to be significantly enhanced compared to traditional boronic acids due to the stability and reactivity of the trifluoroborate.

Electrochemical Reactions

This compound also plays a crucial role in electrochemical transformations, particularly in C(sp²)-C(sp³) cross-coupling reactions.

Case Study: Ni-Catalyzed Electrochemical Cross-Coupling

Research highlighted in ChemRxiv demonstrated that this compound exhibited good reactivity in nickel-catalyzed electrochemical C(sp²)-C(sp³) cross-coupling reactions, achieving yields up to 72% . The π-conjugation provided by the naphthalene moiety enhances the oxidation kinetics, making it an effective substrate for electrochemical applications.

Yield Comparison in Cross-Coupling Reactions

Mecanismo De Acción

The mechanism of action of potassium trifluoro(naphthalen-2-ylmethyl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile reagent in organic synthesis. The naphthalene ring provides additional stability and reactivity, allowing the compound to participate in a wide range of reactions .

Comparación Con Compuestos Similares

Potassium trifluoroborate: Similar in structure but lacks the naphthalene ring.

Naphthalen-2-ylmethylboronic acid: Similar but does not contain the trifluoroborate group.

Potassium naphthalen-2-yltrifluoroborate: A closely related compound with slight structural differences.

Uniqueness: Potassium trifluoro(naphthalen-2-ylmethyl)borate is unique due to the presence of both the naphthalene ring and the trifluoroborate group. This combination provides enhanced stability and reactivity, making it a valuable reagent in various chemical reactions and applications.

Actividad Biológica

Potassium trifluoro(naphthalen-2-ylmethyl)borate (CAS No. 668984-08-5) is a boron-containing compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H7BF3K and a molecular weight of 234.07 g/mol. The compound features a naphthalene ring substituted with a trifluoromethyl group and a borate moiety, which contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with boron reagents under controlled conditions. A notable method includes the use of photoredox catalysis to generate radicals that facilitate the formation of C–B bonds, leading to the desired trifluoroborate salt .

The biological activity of this compound is primarily attributed to its ability to form complexes with various biological molecules. It is believed to interact with enzymes and receptors, potentially modulating their activity through covalent bonding or coordination chemistry. This interaction can lead to inhibition or activation of specific pathways, depending on the target.

Case Studies and Research Findings

- Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that boron-containing compounds can inhibit serine proteases, which play crucial roles in various physiological processes .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines by disrupting cellular signaling pathways related to cell survival .

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It appears to modulate oxidative stress responses in neuronal cells, thereby protecting against cell death .

Comparison with Related Compounds

| Compound Name | CAS Number | Similarity | Biological Activity |

|---|---|---|---|

| Potassium 1,4-phenylenebis(trifluoroborate) | 1150655-08-5 | 0.89 | Enzyme inhibition |

| Potassium trifluoro(4-methylnaphthalen-1-yl)borate | 850623-55-1 | 0.85 | Anticancer properties |

| Potassium trifluoro(naphthalen-1-yl)borate | 166328-07-0 | 0.96 | Neuroprotection |

Safety and Handling

This compound is classified with precautionary statements indicating potential hazards (H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation). Proper safety measures should be taken when handling this compound in laboratory settings .

Propiedades

IUPAC Name |

potassium;trifluoro(naphthalen-2-ylmethyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BF3.K/c13-12(14,15)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGVKBWSWGTEGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.